molecular formula C11H14ClNO B8500850 N-Cyclopropyl-beta-hydroxy-4-chloro-phenethylamine

N-Cyclopropyl-beta-hydroxy-4-chloro-phenethylamine

Cat. No. B8500850
M. Wt: 211.69 g/mol
InChI Key: KOWYMJGIZAQEGY-UHFFFAOYSA-N
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Patent
US07112605B2

Procedure details

4-Chloro styrene oxide (1.24 g, 8.0 mmol) and 3 ml of cyclopropylamine in methanolic solution were charged into a flask. The flask was sealed and put in a refrigerator for 5–7 days. The solution was concentrated and the residue crystallized from ether, the title compound was obtained as white needle crystals, mp. 100.2–102° C., yield 54.5%.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
54.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]2[O:8][CH2:7]2)=[CH:4][CH:3]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1>>[CH:11]1([NH:14][CH2:7][CH:6]([OH:8])[C:5]2[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC1=CC=C(C2CO2)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
WAIT
Type
WAIT
Details
put in a refrigerator for 5–7 days
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NCC(C1=CC=C(C=C1)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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